Bienvenue dans la boutique en ligne BenchChem!

GSK-LSD1 Dihydrochloride

Epigenetics Selectivity Off-target

GSK-LSD1 Dihydrochloride is the definitive chemical probe for LSD1/KDM1A research, delivering >1,000-fold selectivity over LSD2, MAO-A, and MAO-B to eliminate off-target confounds. With an IC50 of 16 nM and cellular EC50 <5 nM, it enables unambiguous attribution of phenotypes to LSD1 inhibition. Validated in vivo at 1.5 mg/kg achieving 69–74% tumor growth inhibition in SCLC xenografts, and confirmed to induce autophagy via LC3-II accumulation across multiple cell lines. Its rigorously defined polypharmacology profile ensures reproducible, publication-grade data not achievable with alternative LSD1 inhibitors.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.24
CAS No. 1431368-48-7; 1821798-25-7; 2102933-95-7
Cat. No. B2423520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-LSD1 Dihydrochloride
CAS1431368-48-7; 1821798-25-7; 2102933-95-7
Molecular FormulaC14H22Cl2N2
Molecular Weight289.24
Structural Identifiers
SMILESC1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
InChIKeyPJFZOGMSPBHPNS-WICJZZOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK-LSD1 Dihydrochloride (CAS 1431368-48-7): Potent, Selective, Irreversible LSD1 Inhibitor for Epigenetic Research and Cancer Studies


GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1, also known as KDM1A), a key epigenetic regulator involved in transcriptional repression and cancer cell stemness [1]. It exhibits an IC50 value of 16 nM against LSD1 in biochemical assays and demonstrates exceptional selectivity, with over 1000-fold preference for LSD1 over the closely related flavin adenine dinucleotide (FAD)-dependent enzymes LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) . As a well-validated chemical probe, GSK-LSD1 is a foundational research tool for dissecting LSD1-mediated epigenetic mechanisms and evaluating LSD1 as a therapeutic target across oncology and other disease areas [2].

Why Generic Substitution with Other LSD1 Inhibitors (e.g., ORY-1001, GSK2879552) Fails: Evidence of Functional Divergence for GSK-LSD1 Dihydrochloride


Interchanging LSD1 inhibitors is not scientifically valid due to marked differences in their potency, selectivity profiles, and functional outcomes in cellular and in vivo models. While all compounds in this class inhibit LSD1 catalytic activity, their broader polypharmacology and resulting biological effects can diverge significantly [1]. For example, a comprehensive 2021 study highlighted that commonly used tool compounds and clinical candidates exhibit substantial variation in their ability to disrupt LSD1 scaffolding interactions (e.g., SNAIL/GFI1), which is a critical, non-enzymatic function of LSD1 [2]. This divergence means that biological findings obtained with one inhibitor, such as the clinical candidate ORY-1001 (iadademstat), cannot be assumed to be recapitulated by another like GSK-LSD1. The evidence below underscores why GSK-LSD1 Dihydrochloride is a specific, well-characterized probe that provides a distinct experimental profile compared to other in-class candidates.

Product-Specific Quantitative Evidence Guide: GSK-LSD1 Dihydrochloride Differentiation Data


Superior Selectivity Profile of GSK-LSD1 Dihydrochloride Against FAD-Dependent Off-Targets

GSK-LSD1 Dihydrochloride demonstrates exceptional target selectivity, a critical parameter for a reliable chemical probe. It exhibits over 1000-fold selectivity for LSD1 over other closely related FAD-dependent enzymes . This high degree of selectivity minimizes confounding biological effects from off-target inhibition, ensuring that observed phenotypes are primarily attributable to LSD1 blockade. While other inhibitors like ORY-1001 also claim high selectivity , the specific >1000-fold window for GSK-LSD1 across LSD2, MAO-A, and MAO-B is a well-documented, defining feature that underpins its utility as a high-confidence probe.

Epigenetics Selectivity Off-target

Differential In Vivo Efficacy and Dosing Comparison: GSK-LSD1 vs. ORY-1001 in Mouse Models

Directly comparable in vivo protocols reveal a significant difference in the effective dosing of GSK-LSD1 and ORY-1001. In a mouse study, GSK-LSD1 was administered at 5 mg/kg (i.p.) once daily for three days, while ORY-1001 was administered at a much lower dose of 0.015 mg/kg (i.p.) on the same schedule . This 333-fold difference in dosage highlights the distinct pharmacokinetic and pharmacodynamic properties of these two inhibitors. This data is crucial for experimental design, as the required concentration for in vivo target engagement and biological effect is not interchangeable between these compounds.

In Vivo Efficacy Dosing

Potent Anti-Proliferative Activity with Single-Digit Nanomolar EC50 in Cancer Cells

Beyond its enzymatic IC50, GSK-LSD1 demonstrates robust functional activity in cellular assays. It potently inhibits the proliferation of various cancer cell lines and induces gene expression changes with an average EC50 of less than 5 nM . This single-digit nanomolar cellular potency underscores its effectiveness in modulating LSD1-dependent transcriptional programs and suppressing cell growth in relevant disease models. This level of cellular activity is a key differentiator from less potent tool compounds that may require much higher, potentially off-target-inducing concentrations.

Cancer Proliferation EC50

Documented In Vivo Tumor Growth Inhibition in SCLC Xenograft Models

The anti-tumor activity of GSK-LSD1 has been validated in preclinical oncology models. In mice bearing the SCLC xenografts LX44 and LX48, daily treatment with 1.5 mg/kg GSK-LSD1 resulted in significant tumor growth inhibition (TGI) of 69% and 74%, respectively [1]. This provides quantitative evidence for its efficacy in vivo against specific cancer types. While other clinical candidates like GSK2879552 have also shown in vivo TGI, the specific model, dose, and efficacy metrics for GSK-LSD1 provide a distinct benchmark for this probe compound .

Oncology In Vivo TGI

Induction of Autophagy as a Distinct Phenotypic Response

GSK-LSD1 Dihydrochloride induces a robust autophagy response, characterized by the accumulation of the autophagosome marker LC3-II, formation of autophagosomes, and fusion with lysosomes [1]. This effect has been observed across multiple cancer cell lines, including U2OS cells . The ability to induce autophagy is a functionally relevant phenotypic marker that may not be shared equally by all LSD1 inhibitors. This provides a specific, measurable endpoint for researchers investigating the role of LSD1 in autophagy regulation and cancer cell survival mechanisms.

Autophagy Mechanism LC3

Best Research and Industrial Application Scenarios for GSK-LSD1 Dihydrochloride


Epigenetic Dissection of LSD1 Function in Transcriptional Repression and Cancer Stemness

GSK-LSD1 Dihydrochloride is the optimal tool for basic and translational epigenetic research focused on dissecting the role of LSD1 in transcriptional repression and cancer stem cell biology. Its well-characterized, >1000-fold selectivity over related FAD-dependent enzymes (LSD2, MAO-A/B) ensures that observed effects are confidently attributed to LSD1 inhibition, not off-target activity. The compound's proven ability to induce robust gene expression changes and inhibit cancer cell proliferation with an average EC50 of less than 5 nM makes it ideal for generating high-quality, reproducible data in mechanistic studies.

Preclinical Oncology: In Vivo Efficacy Studies in Small Cell Lung Cancer (SCLC) Models

For researchers planning in vivo studies in SCLC, GSK-LSD1 is a validated tool compound. The established dose of 1.5 mg/kg has been shown to achieve 69-74% tumor growth inhibition (TGI) in relevant xenograft models (LX44, LX48) [1]. This provides a clear, evidence-based starting point for experimental design. While clinical candidates like GSK2879552 exist, GSK-LSD1 offers a well-documented and accessible probe for proof-of-concept studies without the complexities of investigating a clinical-stage molecule.

Autophagy Research: Investigating the Link Between Histone Demethylation and Cellular Catabolism

The validated induction of autophagy by GSK-LSD1, demonstrated by LC3-II accumulation and autophagosome formation across multiple cell lines [2], positions this compound as a key tool for researchers exploring the intersection of epigenetics and autophagy. This established phenotype provides a functional readout to dissect the signaling pathways linking histone demethylation to cellular stress responses and catabolic processes, a rapidly emerging area in cancer biology and beyond.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-LSD1 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.